molecular formula C25H23N7O4 B2699582 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019097-99-4

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2699582
CAS RN: 1019097-99-4
M. Wt: 485.504
InChI Key: VWWKRTVYPPFEDZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H23N7O4 and its molecular weight is 485.504. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity Research has focused on designing and synthesizing derivatives of pyrazolo[3,4-d]pyrimidines due to their potential as anticancer agents. For example, a study by Al-Sanea et al. (2020) explored the cytotoxic activity of certain acetamide derivatives against 60 cancer cell lines, finding one compound that exhibited significant cancer cell growth inhibition against eight cancer cell lines, indicating the potential of these compounds in anticancer therapy (Al-Sanea et al., 2020).

Antimicrobial Activity Compounds derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one have also been synthesized and evaluated for their antimicrobial activity. Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the broad potential of these compounds in developing new antimicrobial agents (Rahmouni et al., 2014).

Neuroinflammation Imaging The translocator protein (18 kDa), associated with neuroinflammation, has been targeted using pyrazolo[1,5-a]pyrimidineacetamides. Dollé et al. (2008) described the synthesis and application of DPA-714, a selective radioligand, for imaging this protein with PET, indicating its use in diagnosing and monitoring neuroinflammatory conditions (Dollé et al., 2008).

Synthesis Techniques The synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives often involves innovative techniques. For instance, efficient methods for the synthesis of these compounds using microwave irradiation have been explored, demonstrating the evolving synthetic strategies aimed at enhancing the efficiency and selectivity of compound synthesis (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O4/c1-15-11-21(27-22(33)13-16-9-10-19(35-2)20(12-16)36-3)32(30-15)25-28-23-18(24(34)29-25)14-26-31(23)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWKRTVYPPFEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

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